molecular formula C21H17N3O4 B1241594 methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No. B1241594
M. Wt: 375.4 g/mol
InChI Key: AEFLTQLCLGCAJJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenoic acid methyl ester is an aromatic ether.

Scientific Research Applications

Heterocyclic Systems Preparation

Methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate and its analogs are instrumental in synthesizing various heterocyclic compounds. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and several other heterocyclic systems such as 5H-thiazolo[3,2-a]pyrimidin-5-one and 4H-pyrazino[1,2-a]pyrimidin-4-one (Selič, Grdadolnik, & Stanovnik, 1997).

Versatile Synthons for Heterocyclic Systems

These compounds are versatile synthons for creating polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more. This indicates their broad application in the synthesis of complex organic molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Structural Analysis in Crystallography

These compounds have also been analyzed for their structural properties in crystallography, contributing to a better understanding of molecular geometries and interactions in solid states. For example, the structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided insights into its crystalline structure and intermolecular interactions (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Antimicrobial Activity Exploration

Some derivatives of methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate have been explored for their antimicrobial properties. This illustrates the potential of these compounds in pharmacological research and their possible application in developing new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

properties

Product Name

methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C21H17N3O4/c1-13-8-14(2)10-16(9-13)28-19-17(11-15(12-22)21(26)27-3)20(25)24-7-5-4-6-18(24)23-19/h4-11H,1-3H3/b15-11+

InChI Key

AEFLTQLCLGCAJJ-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)OC)C

solubility

1.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Reactant of Route 2
methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Reactant of Route 3
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methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Reactant of Route 4
methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Reactant of Route 5
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methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Reactant of Route 6
Reactant of Route 6
methyl (E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

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